molecular formula C13H25BrO B13627413 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane

Cat. No.: B13627413
M. Wt: 277.24 g/mol
InChI Key: XRSJGCXLTAVFSV-UHFFFAOYSA-N
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Description

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane is an organic compound with the molecular formula C13H25BrO. It is a brominated cyclopentane derivative, where a bromine atom is attached to the first carbon of the cyclopentane ring, and a 2-ethylhexyl group is attached to the second carbon through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane typically involves the bromination of 2-((2-ethylhexyl)oxy)cyclopentane. The process can be carried out using bromine (Br2) or other brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. .

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. .

    Medicine: Potential use in drug discovery and development. .

    Industry: Utilized in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

    1-Bromo-2-((2-ethylhexyl)oxy)cycloheptane: A similar compound with a cycloheptane ring.

    1-Bromo-2-((2-ethylhexyl)oxy)cyclobutane: A similar compound with a cyclobutane ring

Uniqueness

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane is unique due to its specific ring size and the presence of both a bromine atom and a 2-ethylhexyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C13H25BrO

Molecular Weight

277.24 g/mol

IUPAC Name

1-bromo-2-(2-ethylhexoxy)cyclopentane

InChI

InChI=1S/C13H25BrO/c1-3-5-7-11(4-2)10-15-13-9-6-8-12(13)14/h11-13H,3-10H2,1-2H3

InChI Key

XRSJGCXLTAVFSV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1CCCC1Br

Origin of Product

United States

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